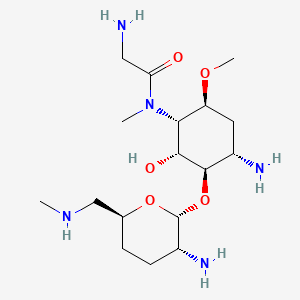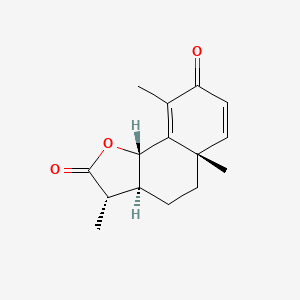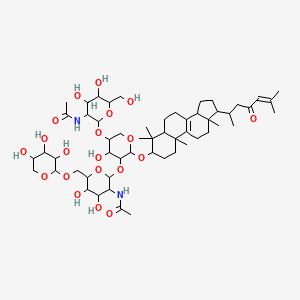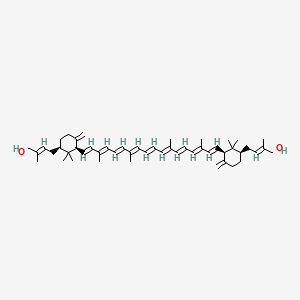
SB-705498
Vue d'ensemble
Description
SB-705498 is a drug that acts as a potent and selective blocker of the TRPV1 ion channel . It has been evaluated in clinical trials for the treatment of rhinitis and chronic cough . The IUPAC name for SB-705498 is 1-(2-bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea .
Synthesis Analysis
Pyrrolidinyl ureas such as SB-705498 emerged as lead compounds following the optimization of the previously described urea SB-452533 . Pharmacological studies using electrophysiological and FLIPR-Ca2±based assays showed that compounds like SB-705498 were potent antagonists versus the multiple chemical and physical modes of TRPV1 activation .
Molecular Structure Analysis
The molecular formula of SB-705498 is C17H16BrF3N4O . The molar mass is 429.241 g·mol−1 . The structure includes a pyrrolidine ring, a bromophenyl group, a trifluoromethyl group, and a urea linkage .
Chemical Reactions Analysis
SB-705498 is a competitive antagonist of the capsaicin-mediated activation of TRPV1 receptors . It has been shown to induce rapid, reversible inhibition of capsaicin (IC50 = 3 nM)-, acid (pH 5.3)-, or heat (50°C; IC50 = 6 nM)-mediated activation of human TRPV1 .
Physical And Chemical Properties Analysis
SB-705498 is an orally bioavailable compound . It has a pIC50 of 7.1 . The compound is a competitive antagonist of the capsaicin-mediated activation of TRPV1 receptors .
Applications De Recherche Scientifique
Migraine Research
SB-705498: has been studied for its effects on the trigeminovascular system , which is implicated in migraine pathophysiology. It acts as a TRPV1 receptor antagonist , and research has shown that it can suppress responses to dural and skin stimulation, potentially offering a new avenue for migraine treatment .
Neurotransmission Studies
The compound has been used to explore the neurotransmission in the trigeminal sensory system. It has demonstrated the ability to reverse sensitization induced by inflammatory agents, which is significant for understanding pain mechanisms and developing new analgesics .
Sensitization and Desensitization Mechanisms
In animal models, SB-705498 has shown promise in preventing and reversing sensitization of responses to electrical stimulation. This is crucial for research into the mechanisms of sensitization and desensitization within the nervous system .
Non-Allergic Rhinitis Treatment
The compound has been assessed for its potential use in treating symptoms of non-allergic rhinitis . By antagonizing the TRPV1 receptor, it could reduce nasal hyper-responsiveness, which is a key driver of nasal symptoms in patients .
Cutaneous Allodynia
SB-705498: has implications for the study of cutaneous allodynia , a condition where non-painful stimuli become painful. Its ability to modulate sensory transmission could help understand and treat this phenomenon often associated with migraines .
Alternative Migraine Therapies
Given the limitations of current migraine treatments like triptans, SB-705498 offers a potential alternative. Its effectiveness in experimental models of migraine suggests a role in developing new therapeutic strategies .
Capsaicin-Induced Responses
Research involving SB-705498 has also focused on capsaicin-induced responses, which are relevant to pain and inflammation studies. The compound’s antagonistic effect on the TRPV1 receptor can provide insights into the modulation of these responses .
Mécanisme D'action
Target of Action
SB-705498 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor . The TRPV1 receptor is a nonselective cation channel that is activated by noxious heat, protons, and capsaicin .
Mode of Action
SB-705498 acts as a competitive antagonist of the capsaicin-mediated activation of TRPV1 receptors . It has been shown to induce rapid, reversible inhibition of capsaicin, acid, or heat-mediated activation of human TRPV1 .
Biochemical Pathways
By blocking these receptors, SB-705498 can potentially modulate these processes .
Pharmacokinetics
It has been reported that the brain concentrations of sb-705498 following 10 and 20 mg/kg treatments were 21 ± 05 ng/mg brain (49 µM) and 24 ± 11 ng/mg brain (56 µM), respectively . These concentrations are significantly higher than the IC50 of SB-705498 at TRPV1 channels against a heat stimulus (6 nM), indicating good bioavailability .
Result of Action
SB-705498 has been evaluated in clinical trials for the treatment of rhinitis and chronic cough . It has been shown to inhibit capsaicin-induced nasal responses in healthy volunteers and patients with non-allergic rhinitis .
Propriétés
IUPAC Name |
1-(2-bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrF3N4O/c18-13-3-1-2-4-14(13)24-16(26)23-12-7-8-25(10-12)15-6-5-11(9-22-15)17(19,20)21/h1-6,9,12H,7-8,10H2,(H2,23,24,26)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYILLRHXRVTRSH-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=CC=CC=C2Br)C3=NC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1NC(=O)NC2=CC=CC=C2Br)C3=NC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198236 | |
| Record name | SB705498 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SB-705498 | |
CAS RN |
501951-42-4 | |
| Record name | SB705498 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501951424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB-705498 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11883 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SB705498 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SB-705498 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T74V9O0Y2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B1680766.png)










